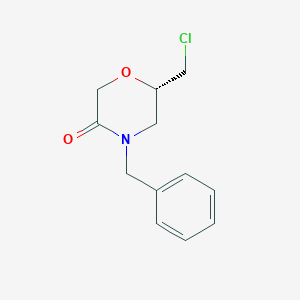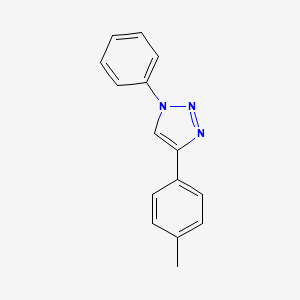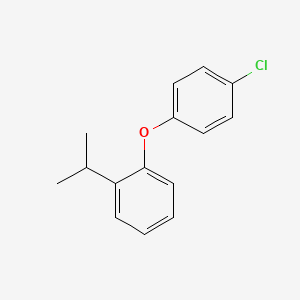
4-Chloro-2'-isopropyldiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2’-isopropyldiphenyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of a chlorine atom and an isopropyl group attached to a diphenyl ether structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’-isopropyldiphenyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the use of silver oxide (Ag_2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods
Industrial production of ethers, including 4-Chloro-2’-isopropyldiphenyl ether, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . Other industrial methods include the use of homogeneous Bronsted acids and Lewis acid-based transition metals as catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2’-isopropyldiphenyl ether undergoes various chemical reactions, including:
Oxidation: Ethers can form unstable peroxides through autoxidation, a self-propagating process.
Reduction: Reduction reactions typically involve the cleavage of the ether bond.
Substitution: Ethers can undergo nucleophilic substitution reactions, particularly in the presence of strong acids like HI or HBr.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and radical initiators.
Reduction: Reagents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Strong acids like HI or HBr are employed to cleave the ether bond.
Major Products Formed
Oxidation: Formation of peroxides and other oxidation products.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of alkyl halides and alcohols.
Applications De Recherche Scientifique
4-Chloro-2’-isopropyldiphenyl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2’-isopropyldiphenyl ether involves its interaction with molecular targets and pathways. The compound can undergo protonation of the ether oxygen, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 reaction mechanisms . The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents.
Comparaison Avec Des Composés Similaires
4-Chloro-2’-isopropyldiphenyl ether can be compared with other ethers such as:
Diethyl ether: Commonly used as a solvent with a simpler structure.
Dipropyl ether: Similar in structure but lacks the chlorine and isopropyl groups.
Anisole (methyl phenyl ether): Contains a methoxy group instead of an isopropyl group.
Propriétés
Formule moléculaire |
C15H15ClO |
|---|---|
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
1-chloro-4-(2-propan-2-ylphenoxy)benzene |
InChI |
InChI=1S/C15H15ClO/c1-11(2)14-5-3-4-6-15(14)17-13-9-7-12(16)8-10-13/h3-11H,1-2H3 |
Clé InChI |
WEUACCNNARDTLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


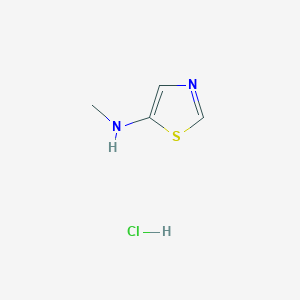


![2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14123410.png)
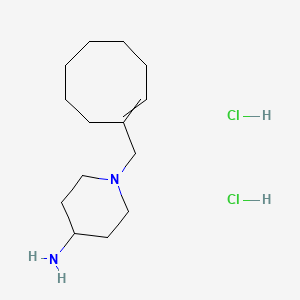
![2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14123430.png)
![N-(4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14123442.png)
![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123449.png)
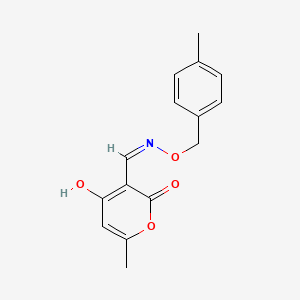
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/structure/B14123463.png)
![N-(3-chlorophenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14123464.png)
![Benzo[b]thiophene, 3-(1-naphthalenyl)-](/img/structure/B14123468.png)
